5-Acetyl-4-amino-1-(4-fluorophenyl)pyrrole-3-carbonitrile
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Overview
Description
5-Acetyl-4-amino-1-(4-fluorophenyl)pyrrole-3-carbonitrile is a heterocyclic compound that features a pyrrole ring substituted with acetyl, amino, fluorophenyl, and carbonitrile groups
Mechanism of Action
Target of Action
Similar compounds, such as indole derivatives, have been found to bind with high affinity to multiple receptors .
Mode of Action
It’s worth noting that similar compounds, such as indole derivatives, have shown various biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .
Biochemical Pathways
Related compounds, such as indole derivatives, have been found to affect a broad range of biochemical pathways due to their diverse biological activities .
Result of Action
Similar compounds, such as indole derivatives, have shown a wide range of biological activities, suggesting that they may have diverse molecular and cellular effects .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Acetyl-4-amino-1-(4-fluorophenyl)pyrrole-3-carbonitrile typically involves multi-step reactions starting from readily available precursors. One common method involves the condensation of 4-fluoroaniline with acetylacetone to form an intermediate, which is then cyclized with malononitrile under basic conditions to yield the target compound .
Industrial Production Methods
Industrial production methods for this compound may involve optimizing the reaction conditions to increase yield and purity. This can include the use of catalysts, controlled temperature, and pressure conditions, as well as purification techniques such as recrystallization and chromatography .
Chemical Reactions Analysis
Types of Reactions
5-Acetyl-4-amino-1-(4-fluorophenyl)pyrrole-3-carbonitrile can undergo various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitro derivatives.
Reduction: The carbonitrile group can be reduced to form amine derivatives.
Substitution: The fluorophenyl group can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride and hydrogen gas in the presence of a catalyst are commonly used.
Substitution: Reagents like halogens and nitrating agents can be used under acidic or basic conditions.
Major Products
The major products formed from these reactions include nitro derivatives, amine derivatives, and various substituted aromatic compounds .
Scientific Research Applications
5-Acetyl-4-amino-1-(4-fluorophenyl)pyrrole-3-carbonitrile has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Comparison with Similar Compounds
Similar Compounds
- 5-Acetyl-4-amino-1-(4-chlorophenyl)pyrrole-3-carbonitrile
- 5-Acetyl-4-amino-1-(4-bromophenyl)pyrrole-3-carbonitrile
- 5-Acetyl-4-amino-1-(4-methylphenyl)pyrrole-3-carbonitrile
Uniqueness
5-Acetyl-4-amino-1-(4-fluorophenyl)pyrrole-3-carbonitrile is unique due to the presence of the fluorophenyl group, which can impart distinct electronic and steric properties compared to its chloro, bromo, and methyl analogs.
Properties
IUPAC Name |
5-acetyl-4-amino-1-(4-fluorophenyl)pyrrole-3-carbonitrile |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H10FN3O/c1-8(18)13-12(16)9(6-15)7-17(13)11-4-2-10(14)3-5-11/h2-5,7H,16H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KJFNAXUALFIJME-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=C(C(=CN1C2=CC=C(C=C2)F)C#N)N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H10FN3O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
243.24 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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